molecular formula C14H7Br2NO2S B4267900 7-Bromo-2-(5-bromothiophen-2-yl)quinoline-4-carboxylic acid

7-Bromo-2-(5-bromothiophen-2-yl)quinoline-4-carboxylic acid

Cat. No.: B4267900
M. Wt: 413.1 g/mol
InChI Key: ZUEPFRPWKWMSNL-UHFFFAOYSA-N
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Description

7-Bromo-2-(5-bromothiophen-2-yl)quinoline-4-carboxylic acid is a complex organic compound that features a quinoline core substituted with bromine and thienyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-(5-bromothiophen-2-yl)quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common route starts with the bromination of quinoline derivatives, followed by the introduction of thienyl groups through cross-coupling reactions. The final step often involves carboxylation to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-(5-bromothiophen-2-yl)quinoline-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the bromine atoms or the quinoline core.

    Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while substitution reactions can yield a variety of substituted quinoline derivatives.

Scientific Research Applications

7-Bromo-2-(5-bromothiophen-2-yl)quinoline-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 7-Bromo-2-(5-bromothiophen-2-yl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4,7-Bis(2-bromo-5-thienyl)-2,1,3-benzothiadiazole: Another compound with bromine and thienyl groups, used in materials science.

    2-Bromo-5-phenyl-1,3,4-thiadiazole:

    2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole: Similar in structure and used in various research applications.

Uniqueness

7-Bromo-2-(5-bromothiophen-2-yl)quinoline-4-carboxylic acid is unique due to its specific substitution pattern and the presence of both bromine and thienyl groups on a quinoline core. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications.

Properties

IUPAC Name

7-bromo-2-(5-bromothiophen-2-yl)quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Br2NO2S/c15-7-1-2-8-9(14(18)19)6-11(17-10(8)5-7)12-3-4-13(16)20-12/h1-6H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUEPFRPWKWMSNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)N=C(C=C2C(=O)O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Br2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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